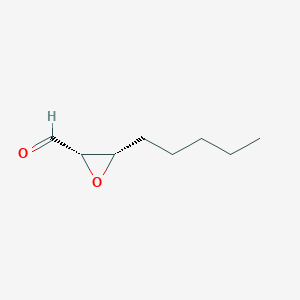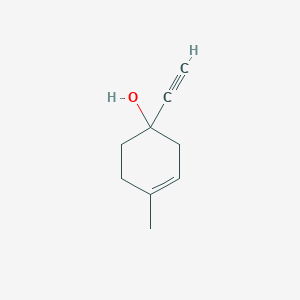
1-Ethynyl-4-methylcyclohex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-4-methylcyclohex-3-en-1-ol is a chemical compound with the molecular formula C9H12O. It is also known as EMCH and has a unique structure that makes it an important compound in scientific research. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood. However, it is believed to act as a nucleophile in various reactions, including Michael addition and alkylation reactions.
Efectos Bioquímicos Y Fisiológicos
1-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility. It can be used as a building block for the synthesis of a range of compounds, making it a valuable tool for chemical synthesis. However, its limitations include its toxicity and potential for side effects, which must be carefully considered when using this compound in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on 1-Ethynyl-4-methylcyclohex-3-en-1-ol. One promising area of research is its use in the development of new drugs for the treatment of various diseases. It may also be used to synthesize new materials with unique properties, such as conductive polymers and advanced materials for electronics. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-Ethynyl-4-methylcyclohex-3-en-1-ol involves the reaction of 4-methylcyclohex-3-en-1-one with acetylene in the presence of a base catalyst. The reaction produces the desired compound as a yellow liquid with a characteristic odor.
Aplicaciones Científicas De Investigación
1-Ethynyl-4-methylcyclohex-3-en-1-ol has been studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a building block for the synthesis of other compounds. It has been used to synthesize a range of compounds, including natural products, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
123217-94-7 |
|---|---|
Nombre del producto |
1-Ethynyl-4-methylcyclohex-3-en-1-ol |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1-ethynyl-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-9(10)6-4-8(2)5-7-9/h1,4,10H,5-7H2,2H3 |
Clave InChI |
BLWNHDGZRRRBEW-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)(C#C)O |
SMILES canónico |
CC1=CCC(CC1)(C#C)O |
Sinónimos |
3-Cyclohexen-1-ol, 1-ethynyl-4-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




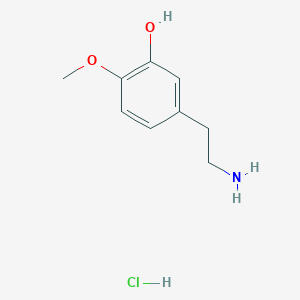

![(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B53752.png)
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
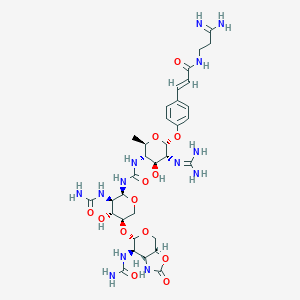
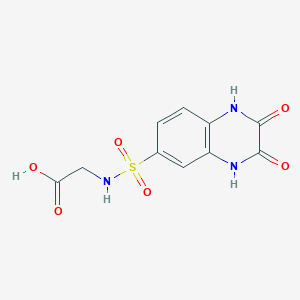
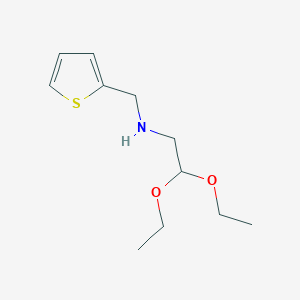
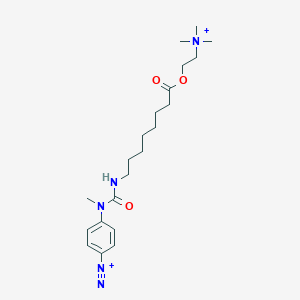
![1-[(Phenylthio)methyl]-1H-benzotriazole](/img/structure/B53766.png)
![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)

